Sec-butanol-D9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

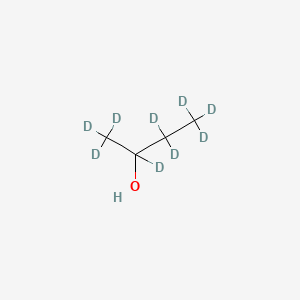

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745843 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-22-9 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sec-butanol-D9: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural details, and analytical methodologies for sec-butanol-D9. This deuterated isotopologue of sec-butanol is a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based quantification and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-Butan-1,1,1,2,3,3,4,4,4-d9-ol, is a stable, isotopically labeled form of sec-butanol.[1] The substitution of hydrogen atoms with deuterium provides a distinct mass difference, making it an ideal internal standard for analytical applications. The key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₄HD₉O[1] |

| Molecular Weight | 83.18 g/mol [1] |

| Boiling Point | 98 °C[2] |

| Density | 0.905 g/mL at 25 °C[2] |

| Flash Point | 27 °C (closed cup)[2] |

| Appearance | Colorless Liquid[1] |

| Isotopic Purity | ≥98 atom % D |

Chemical Structure and Identification

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and experimental reports.

| Identifier | Value |

| IUPAC Name | 2-Butan-1,1,1,2,3,3,4,4,4-d9-ol[1] |

| Synonyms | (±)-sec-Butyl-d9 Alcohol, 2-Butanol-d9[1] |

| CAS Number | 1202864-22-9 |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])(O)C([2H])([2H])[2H][1] |

| InChI | InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D[1] |

| InChI Key | BTANRVKWQNVYAZ-CBZKUFJVSA-N[1] |

Experimental Protocols

The characterization of this compound and its quantification in complex matrices rely on robust analytical techniques. The following sections detail generalized experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is a primary technique for assessing the chemical purity of this compound and for its use as an internal standard in quantitative analyses.

Objective: To determine the chemical purity of a this compound sample and to quantify a target analyte using this compound as an internal standard.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for quantification.

-

Capillary Column: A polar column such as a StabilWax-MS is recommended for good peak shape for alcohols.

Methodology:

-

Sample Preparation:

-

For chemical purity assessment, dilute the neat this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For quantification, prepare a calibration curve of the target analyte at various concentrations. Spike a known and constant concentration of this compound into each calibration standard, the quality control samples, and the unknown samples.

-

-

GC Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramp at 10 °C/min to 150 °C.

-

Transfer Line Temperature: 280 °C

-

-

MS Parameters (Typical for Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Scan Mode: Full scan mode (e.g., m/z 35-200) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.

-

-

Data Analysis:

-

Purity Assessment: Integrate the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC) or FID chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from this curve.

-

NMR Spectroscopy for Structural Integrity and Isotopic Abundance

NMR spectroscopy is essential for confirming the structural integrity of the molecule and for determining the extent and location of deuterium labeling. A combination of ¹H and ²H NMR is often employed for a comprehensive analysis.

Objective: To verify the chemical structure and determine the isotopic abundance of this compound.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6. Add a small amount of a reference standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.

-

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The residual proton signals are expected to be of very low intensity.

-

Analysis: The ¹H NMR spectrum should show minimal signals in the regions corresponding to the CH, CH₂, and CH₃ groups of non-deuterated sec-butanol. The presence and integration of the hydroxyl (-OH) proton signal can be observed, although its chemical shift can be variable. The low intensity of other proton signals is indicative of high isotopic enrichment.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment, unlocked, with proton decoupling.

-

Acquisition Parameters: A wider spectral width and different pulse calibration will be required compared to ¹H NMR.

-

Analysis: The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule (e.g., -CD₃, -CD₂-, -CD-). The chemical shifts will be very similar to the proton chemical shifts in the non-deuterated analogue. The relative integrals of these peaks can be used to confirm the deuterium distribution across the molecule.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters: A longer acquisition time is typically required for ¹³C NMR.

-

Analysis: The spectrum will show four distinct carbon signals. The C-D couplings will result in multiplets for the deuterated carbons, and the absence of strong C-H signals confirms the high level of deuteration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the Research Applications of Sec-butanol-D9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary research application of Sec-butanol-D9, a deuterated form of sec-butanol. Its principal use lies in its role as an internal standard for quantitative analysis, particularly in chromatography and mass spectrometry techniques. This document details the underlying principles, experimental methodologies, and data presentation related to its application.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly utilized as an internal standard in analytical chemistry to enhance the accuracy and precision of quantitative measurements. The substitution of nine hydrogen atoms with deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, sec-butanol. However, its chemical and physical properties remain nearly identical. This key characteristic allows it to be used as a reliable internal reference in analytical workflows.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar effects from sample matrix, extraction, and ionization, thereby correcting for variations in the analytical process.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the quality of quantitative data. The following tables summarize typical performance metrics from analytical methods employing deuterated or isomeric butanol internal standards for the analysis of volatile organic compounds, including sec-butanol, in biological matrices.

Table 1: Method Validation Parameters for Volatile Compound Analysis using an Internal Standard

| Parameter | Typical Value Range | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range. |

| Limit of Detection (LOD) | 1 - 8 mg/L | The lowest concentration of an analyte that can be reliably detected.[1] |

| Limit of Quantification (LOQ) | 4 - 24 mg/L | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[1] |

| Precision (CV) | < 10% | The coefficient of variation, indicating the degree of scatter between measurements.[1] |

| Accuracy (Bias) | < 15% | The closeness of the measured value to the true value.[1] |

| Recovery | 85 - 115% | The percentage of the true amount of an analyte that is detected by the analytical method. |

Table 2: Performance of a GC-MS Method for Alcohol Determination with a Deuterated Internal Standard

| Analyte | Retention Time (min) | Quantitative Ion (m/z) | Qualitative Ion (m/z) |

| sec-Butanol | Varies with column and conditions | 45 | 59, 31 |

| This compound (IS) | Varies, slightly earlier than analyte | 52 | 68, 35 |

Note: The specific ions for this compound will depend on the fragmentation pattern. The values presented are hypothetical based on common fragmentation pathways.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of sec-butanol in a biological matrix (e.g., blood) using this compound as an internal standard with headspace gas chromatography-mass spectrometry (HS-GC-MS).

3.1. Materials and Reagents

-

Sec-butanol (analytical standard)

-

This compound (isotopic purity > 98%)

-

Deionized water

-

Methanol or other suitable solvent

-

Sodium chloride

-

Certified blank blood

3.2. Instrumentation

-

Headspace autosampler

-

Gas chromatograph (GC) with a suitable capillary column (e.g., DB-ALC1, DB-624)

-

Mass spectrometer (MS) detector

3.3. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of sec-butanol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Internal Standard (IS) Solution: Prepare a working IS solution by diluting the this compound stock solution to a final concentration of 10 µg/mL in deionized water.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the sec-butanol stock solution into certified blank blood to achieve a concentration range of 10 to 1000 µg/mL.

-

Sample Preparation:

-

Pipette 0.5 mL of the calibration standard or unknown sample into a 20 mL headspace vial.

-

Add 1.0 mL of the working IS solution (this compound) to each vial.

-

Add 1 g of sodium chloride to each vial to increase the partitioning of the analyte into the headspace.

-

Immediately seal the vials with crimp caps.

-

3.4. HS-GC-MS Analysis

-

Headspace Parameters:

-

Oven Temperature: 70°C

-

Loop Temperature: 80°C

-

Transfer Line Temperature: 90°C

-

Incubation Time: 15 minutes

-

-

GC Parameters:

-

Injector Temperature: 200°C

-

Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 180°C at 10°C/min, hold for 1 minute.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor the appropriate ions for sec-butanol (e.g., m/z 45, 59) and this compound (e.g., m/z 52, 68).

-

-

3.5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of sec-butanol to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of sec-butanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general workflow for using this compound as an internal standard and a hypothetical metabolic pathway that could be investigated using this tracer.

Other Potential Research Uses

While the primary application of this compound is as an internal standard, its properties also lend it to other specialized research areas:

-

Metabolic Studies: As illustrated in Figure 2, this compound can be used as a stable isotope tracer to investigate the metabolic fate of sec-butanol in biological systems. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic pathways and kinetics.

-

Environmental Fate and Transport: In environmental science, this compound can be used to study the degradation and transport of sec-butanol in soil and water. The deuterated label allows for the differentiation of the spiked compound from any naturally occurring sec-butanol.

-

Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be exploited in mechanistic studies to probe the rate-determining steps of chemical reactions and enzymatic processes involving sec-butanol.

References

Sec-Butanol-D9: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and stability of sec-butanol-D9 (deuterated sec-butanol). This information is critical for its application as an internal standard in analytical methods, particularly in mass spectrometry-based assays for drug development and research.

Core Physical and Chemical Properties

This compound, a deuterated isotopologue of sec-butanol, shares similar physical and chemical properties with its non-deuterated counterpart but with a higher molecular weight due to the presence of nine deuterium atoms. This mass difference is the basis for its use as an internal standard in quantitative analysis.

| Property | This compound | Sec-Butanol (for comparison) |

| Molecular Formula | C₄HD₉O[1] | C₄H₁₀O |

| Molecular Weight | 83.18 g/mol [1][2] | 74.12 g/mol [3] |

| Boiling Point | 98 °C[2][4] | 98 to 100 °C[3] |

| Melting Point | Not available | -115 °C[3] |

| Density | 0.905 g/mL at 25 °C[2] | 0.8063 g/cm³ at 20 °C[3] |

| Appearance | Colorless liquid | Colorless liquid[3] |

| Isotopic Purity | Typically ≥98 atom % D[2][5] | Not applicable |

| CAS Number | 1202864-22-9[2][4] | 78-92-2 |

Stability and Storage

The stability of this compound is a critical factor for its use as an analytical standard. While lauded for its exceptional stability and compatibility with various ingredients, it is susceptible to degradation through oxidation and peroxide formation, similar to its non-deuterated form.

Key Stability Considerations:

-

Oxidation: The primary degradation pathway for sec-butanol is oxidation of the secondary alcohol group to form butanone (methyl ethyl ketone).[3] This can be facilitated by exposure to oxidizing agents or certain catalytic conditions.

-

Peroxide Formation: Like other secondary alcohols, sec-butanol is prone to the formation of explosive peroxides upon prolonged exposure to air and light.[3] It is recommended to periodically test for the presence of peroxides, especially for older stock solutions.

Recommended Storage:

To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For use as a reference standard, storage at a controlled room temperature or under refrigeration as specified by the manufacturer is recommended to minimize degradation.

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of this compound are not extensively published. However, standard methodologies for determining the physical properties of liquids and for its use as an internal standard are applicable.

Determination of Boiling Point (Thiele Tube Method)

A common and effective method for determining the boiling point of a small liquid sample.

Methodology:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Use as an Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard for the quantification of sec-butanol and other volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol:

-

Preparation of Standard Solutions: A series of calibration standards are prepared containing known concentrations of the analyte (e.g., sec-butanol) and a constant concentration of the internal standard (this compound).

-

Sample Preparation: The sample to be analyzed is spiked with the same constant concentration of this compound.

-

GC-MS Analysis: The prepared standards and samples are injected into the GC-MS system.

-

Gas Chromatograph (GC) Conditions: A suitable capillary column (e.g., DB-624) is used to separate the analytes. The oven temperature is programmed to achieve optimal separation.

-

Mass Spectrometer (MS) Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for the analyte and the internal standard, enhancing sensitivity and selectivity.

-

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then determined from this curve.

Visualizations

Caption: Primary degradation pathways of this compound.

References

- 1. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. sec-Butanol - Sciencemadness Wiki [sciencemadness.org]

- 4. CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS - Google Patents [patents.google.com]

- 5. This compound | 1202864-22-9 [m.chemicalbook.com]

Navigating the Synthesis and Isotopic Purity of Sec-butanol-D9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds serve as indispensable tools. Sec-butanol-D9, a deuterated isotopologue of 2-butanol, is of particular interest for its applications in metabolic studies, as a tracer in reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth exploration of the synthesis of this compound, with a focus on achieving high isotopic purity, and details the analytical methodologies for its comprehensive characterization.

Synthesis of this compound: A Catalytic Approach

The most prevalent and efficient method for the synthesis of this compound involves the catalytic reduction of 2-butanone (methyl ethyl ketone) using a deuterium source. This approach is favored for its high potential for isotopic incorporation and relatively mild reaction conditions. Among various catalytic systems, ruthenium-based catalysts have demonstrated exceptional efficacy.

A common strategy employs a ruthenium catalyst, often in the form of a pincer complex, to facilitate the transfer of deuterium from deuterium oxide (D₂O), an inexpensive and readily available deuterium source. The reaction proceeds via a transfer deuteration mechanism, where the catalyst shuttles deuterium atoms from D₂O to the carbonyl group of 2-butanone.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the characterization of this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are valuable for assessing isotopic enrichment. In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons in the non-deuterated sec-butanol will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms at the various positions in the molecule. The integration of these signals can be used to quantify the extent of deuteration at each site.

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between different isotopologues. The mass spectrum of this compound will exhibit a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart. The relative intensities of the isotopic peaks can be used to calculate the isotopic distribution and the overall isotopic purity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and analysis of this compound.

Table 1: Synthesis Parameters and Yield

| Parameter | Value |

| Starting Material | 2-Butanone |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Ruthenium Pincer Complex |

| Reaction Temperature | 100 - 120 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 75 - 90% |

Table 2: Isotopic Purity Analysis Data

| Analytical Technique | Parameter | Typical Value |

| ¹H NMR | Residual Proton Signal | < 2% |

| ²H NMR | Deuterium Incorporation | > 98% |

| Mass Spectrometry | Isotopic Enrichment (D9) | > 98% |

| M+1 Isotopologue | < 2% |

Detailed Experimental Protocols

1. Synthesis of this compound via Catalytic Deuteration of 2-Butanone

-

Materials:

-

2-Butanone (99.5% purity)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ruthenium catalyst (e.g., Ru-MACHO™ or a similar pincer complex)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

-

Procedure:

-

To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the ruthenium catalyst (0.1 - 0.5 mol%).

-

Add anhydrous toluene (5 mL per 1 g of 2-butanone).

-

Add 2-butanone to the flask.

-

Add a stoichiometric excess of deuterium oxide (D₂O).

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

2. Isotopic Purity Determination by NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to sec-butanol. The isotopic purity is calculated as (1 - [Area of residual protons / Total expected proton area]) * 100%.

-

-

²H NMR Spectroscopy:

-

Prepare a sample by dissolving the purified this compound in a protonated solvent (e.g., CHCl₃).

-

Acquire the ²H NMR spectrum.

-

Integrate the deuterium signals. The relative integration of the signals can confirm the positions of deuteration.

-

3. Isotopic Purity Determination by Mass Spectrometry

-

GC-MS Analysis:

-

Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).

-

Inject the sample into a GC-MS system.

-

Obtain the mass spectrum of the peak corresponding to sec-butanol.

-

Determine the relative abundances of the molecular ion peaks for the D9, D8, and other isotopologues. The isotopic enrichment is calculated as the percentage of the D9 isotopologue relative to the sum of all isotopologues.

-

This guide provides a comprehensive framework for the synthesis and detailed analysis of this compound. The presented methodologies, when executed with precision, will enable researchers to produce and confidently characterize high-purity deuterated sec-butanol for their specific research needs.

Sec-butanol-D9 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butanol-D9, a deuterated isotopologue of sec-butanol. It details its chemical and physical properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry and its relevance in drug development.

Core Properties of this compound

This compound, also known as 2-butanol-d9, is a stable, isotopically labeled form of sec-butanol where nine hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical properties, making it an invaluable tool in various scientific disciplines.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1202864-22-9[1] |

| Molecular Formula | C₄HD₉O[1] |

| Linear Formula | CD₃CD₂CD(OH)CD₃[2] |

| Molecular Weight | 83.18 g/mol [1][2] |

| Appearance | Colorless Liquid |

| Density | 0.905 g/mL at 25 °C[2][3] |

| Boiling Point | 98 °C[2][3] |

| Isotopic Purity | Typically ≥98 atom % D[2] |

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry. Its use is particularly prevalent in pharmaceutical and chemical research to elucidate reaction mechanisms and metabolic pathways.[] The near-identical chemical behavior to its non-deuterated counterpart, combined with its distinct mass, allows for precise and accurate quantification of the analyte of interest.

In the realm of drug development, deuterated compounds are increasingly utilized to enhance the pharmacokinetic profiles of pharmaceuticals.[][5][6][7][8] The substitution of hydrogen with deuterium can slow down metabolic processes, leading to a longer drug half-life and potentially reducing toxic metabolite formation.[5][7] While this compound is not a therapeutic agent itself, its role as a critical reagent in the analytical methods that support these studies is paramount.

Experimental Protocols

Representative Synthesis of this compound

Principle: The synthesis of deuterated alcohols can often be achieved through the reduction of a corresponding deuterated ketone using a deuterated reducing agent in a deuterated solvent.

Materials:

-

Butan-2-one-d8

-

Sodium borodeuteride (NaBD₄)

-

Deuterated methanol (CD₃OD)

-

Deuterium oxide (D₂O)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve butan-2-one-d8 in an excess of deuterated methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borodeuteride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of deuterium oxide.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

Quantitative Analysis using this compound as an Internal Standard by GC-MS

Objective: To accurately quantify the concentration of a target analyte in a complex matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Target analyte standard

-

This compound (internal standard)

-

Sample matrix (e.g., plasma, urine)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the target analyte and a fixed concentration of this compound.

-

Sample Preparation:

-

To a known volume of the sample matrix, add a precise amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Develop a suitable temperature program for the GC to achieve optimal separation of the analyte and internal standard.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Spectroscopic Data (Reference)

Detailed, publicly available spectra for this compound are scarce. However, the spectra of non-deuterated sec-butanol can be used as a reference for understanding the expected fragmentation patterns and chemical shifts.

Table 2: Reference Spectroscopic Data for sec-Butanol (Non-deuterated)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Chemical shifts at approximately δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), and 3.72 (sextet, 1H)[9] |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 74.[10] Major fragment ions at m/z 59, 45, and 43.[10][11] |

For this compound, the molecular ion peak in the mass spectrum would be expected at m/z 83, reflecting the mass increase due to the nine deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for using a deuterated internal standard in quantitative analysis and the conceptual pathway of how deuteration can affect drug metabolism.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Caption: Impact of deuteration on drug metabolism and pharmacokinetics.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 仲丁醇-d9 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1202864-22-9 [m.chemicalbook.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hil1_sln.html [ursula.chem.yale.edu]

- 10. docbrown.info [docbrown.info]

- 11. ez.restek.com [ez.restek.com]

Navigating the Laboratory Landscape with Sec-butanol-D9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Sec-butanol-D9 in a laboratory setting. While specific toxicological data for the deuterated form is limited, the safety protocols outlined are based on the well-established data for its non-deuterated analog, sec-butanol. The isotopic labeling in this compound, where nine hydrogen atoms are replaced by deuterium, offers enhanced stability and precision for analytical applications, particularly in nuclear magnetic resonance (NMR) and mass spectrometry for studying reaction mechanisms and metabolic pathways.[1] However, this isotopic substitution does not significantly alter its fundamental chemical properties and associated hazards. Therefore, it is imperative to handle this compound with the same level of caution as sec-butanol.

Core Safety and Hazard Information

Sec-butanol is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness.[2][3] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Physical and Chemical Properties

A summary of the key physical and chemical properties of sec-butanol is presented below. These properties are critical for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Reference |

| CAS Number | 1202864-22-9 (for this compound) | [4] |

| Molecular Formula | C4H1D9O | Derived from search results |

| Molecular Weight | 83.19 g/mol | [5] |

| Appearance | Clear, colorless liquid | [5][6] |

| Odor | Sweet, alcoholic | [7] |

| Boiling Point | Approximately 99-100 °C | [7][8] |

| Flash Point | 24 °C (75.2 °F) | [6] |

| Solubility | Miscible with water and many organic solvents | [7] |

Toxicological Data (for sec-Butanol)

The following table summarizes the available acute toxicity data for sec-butanol. It is important to note that these values are for the non-deuterated form and should be used as a conservative estimate for the deuterated analog.

| Toxicity Endpoint | Value | Species | Route | Reference |

| LD50 | 2193 mg/kg | Rat | Oral | [2] |

| LD50 | >2000 mg/kg | Rat | Dermal | [2] |

Occupational exposure limits for sec-butanol have been established by various organizations and are based on acute respiratory tract and eye irritation, as well as central nervous system effects.[9] These include a permissible exposure limit (PEL) of 150 ppm (OSHA) and a threshold limit value (TLV) of 100 ppm (ACGIH).[9]

Experimental Protocols: Safe Handling and Usage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate PPE. The following diagram illustrates the minimum required PPE.

General Handling and Storage

-

Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[10]

-

Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and electrical equipment that is not intrinsically safe.[3] Use non-sparking tools.[3]

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[3] The container should be protected from direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[2][3]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Disposal

All waste containing this compound must be treated as hazardous waste. Collect it in a designated, properly labeled, and sealed container.[3] Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable tool in modern research, but its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before using any chemical.

References

- 1. musechem.com [musechem.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 1202864-22-9 [m.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nbinno.com [nbinno.com]

- 8. sec-Butanol | Fisher Scientific [fishersci.ca]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. nbinno.com [nbinno.com]

Sec-Butanol-D9: A Comprehensive Technical Safety Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data sheet (MSDS) information for sec-butanol-D9 (deuterated sec-butanol). Due to the limited availability of a comprehensive safety data sheet specifically for the deuterated form, this document leverages data from the well-characterized non-deuterated sec-butanol as a primary reference. This approach is based on the principle that isotopic labeling with deuterium does not significantly alter the macroscopic chemical and physical hazards of the molecule. All data presented herein, unless otherwise specified, pertains to non-deuterated sec-butanol and should be considered a close surrogate for this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of sec-butanol are crucial for its safe handling and use in experimental settings. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄HD₉O |

| Molecular Weight | 83.18 g/mol |

| CAS Number | 1202864-22-9 |

| Appearance | Colorless liquid |

| Odor | Strong, pleasant, alcohol-like |

| Boiling Point | 99-100 °C |

| Melting Point | -114.7 °C |

| Flash Point | 24 °C (Closed Cup) |

| Autoignition Temperature | 405 °C |

| Solubility in Water | Soluble |

| Vapor Density | 2.6 (Air = 1) |

| Vapor Pressure | 12.5 mmHg at 20 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classification is based on available data for the deuterated compound and is consistent with the classification for non-deuterated sec-butanol.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness |

GHS Pictograms:

Caption: GHS Hazard Pictograms for this compound.

Toxicological Information

The toxicological data for sec-butanol is summarized below. These values are critical for risk assessment in a laboratory setting.

| Toxicity Type | Route of Exposure | Species | Value |

| Acute Toxicity | Oral | Rat | LD50: 2193 mg/kg |

| Acute Toxicity | Dermal | Rabbit | LD50: >2000 mg/kg |

| Acute Toxicity | Inhalation | Rat | LC50: >18.7 mg/L (4 hours) |

Experimental Protocols

The toxicological data presented are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 401): This method is designed to assess the short-term toxic effects of a substance when administered orally. A group of laboratory animals, typically rats, are administered a single dose of the test substance. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that is lethal to 50% of the test population, is then calculated.

Acute Dermal Toxicity (OECD 402): This guideline provides a method for assessing the toxicity of a substance when applied to the skin. The test substance is applied to a shaved area of the skin of a group of animals, usually rabbits. The application site is covered with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and skin reactions. The dermal LD50 is then determined.

Acute Inhalation Toxicity (OECD 403): This test evaluates the toxicity of a substance when inhaled. Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (usually 4 hours). The animals are then observed for 14 days for signs of toxicity and mortality, and the LC50 (lethal concentration 50%) is calculated.

Metabolic Pathway

Sec-butanol is metabolized in the body primarily through oxidation. The following diagram illustrates a simplified metabolic pathway.

Caption: Simplified metabolic pathway of sec-butanol.

The primary metabolic step is the oxidation of sec-butanol to methyl ethyl ketone (MEK) by the enzyme alcohol dehydrogenase. MEK is then further metabolized through various pathways, eventually entering central metabolic cycles like the Krebs cycle. The deuteration in this compound may lead to a kinetic isotope effect, potentially slowing the rate of its metabolism compared to the non-deuterated form.

Experimental Workflows & Logical Relationships

Hazard Assessment Workflow

A logical workflow for assessing the hazards of this compound in a research setting is crucial for ensuring laboratory safety.

Caption: Workflow for hazard assessment of this compound.

This workflow emphasizes a systematic approach, starting from the identification of the chemical need to the final execution of the experiment with all safety measures in place.

Conclusion

This technical guide provides essential safety information for this compound, primarily based on the data available for its non-deuterated analogue. Researchers, scientists, and drug development professionals should use this information to conduct thorough risk assessments and implement appropriate safety protocols in their laboratories. The provided tables and diagrams are intended to offer a clear and concise summary of the key safety aspects of this compound. Always refer to the most current and specific safety data sheet available from the supplier before handling any chemical.

An In-depth Technical Guide to the NMR Spectrum of Sec-butanol-D9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of sec-butanol-D9 (CH₃CD(OH)CD₂CD₃). It is intended for an audience with a technical background in chemistry and spectroscopy, offering detailed insights into the expected spectral features of this deuterated isotopologue of sec-butanol. The content covers predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visual diagrams to elucidate key concepts.

Introduction to this compound and its NMR Spectroscopy

Sec-butanol (2-butanol) is a common organic solvent and chemical intermediate. Its deuterated analogue, this compound, serves as a valuable tool in various research applications, including as a non-protonated solvent in ¹H NMR spectroscopy, as an internal standard, and in mechanistic studies to trace the fate of deuterium atoms. Understanding its NMR spectrum is crucial for its effective use.

Due to the magnetic properties of deuterium (²H), which has a spin I=1 and a much smaller gyromagnetic ratio than protium (¹H), its signals are not observed in a standard ¹H NMR experiment. Consequently, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart, showing only the signal for the hydroxyl proton. The ¹³C NMR spectrum is also affected by the deuterium substitution, primarily through the splitting of carbon signals due to one-bond and, to a lesser extent, two-bond carbon-deuterium coupling.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for non-deuterated sec-butanol for comparison. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sec-butanol | Hₐ (CH₃) | ~0.92 | Triplet (t) | ~7.4 |

| Hₑ (CH₃) | ~1.18 | Doublet (d) | ~6.2 | |

| Hₙ (CH₂) | ~1.47 | Multiplet (m) | - | |

| Hₓ (CH) | ~3.72 | Sextet | - | |

| Hₒ (OH) | Variable (~1.6-4.0) | Singlet (s, broad) | - | |

| This compound | Hₒ (OH) | Variable (~1.6-4.0) | Singlet (s, broad) | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectral Data

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C NMR of D9) |

| Sec-butanol | C1 (CH₃) | ~10.0 | Triplet of triplets (tt) |

| C4 (CH₃) | ~22.8 | Triplet of doublets (td) | |

| C3 (CH₂) | ~32.1 | Triplet of triplets (tt) | |

| C2 (CH) | ~69.3 | Triplet | |

| This compound | C1 (CD₃) | ~10.0 | Septet |

| C4 (CD₃) | ~22.8 | Septet | |

| C3 (CD₂) | ~32.1 | Quintet | |

| C2 (CD) | ~69.3 | Triplet |

Note: The multiplicities in the ¹³C NMR spectrum of this compound are due to one-bond ¹³C-²H coupling. The actual appearance may be complex due to overlapping multiplets and smaller two-bond couplings.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of small molecules like this compound.

Sample Preparation

-

Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have overlapping signals with the analyte. For this compound, where only the hydroxyl proton is observed in the ¹H spectrum, a wider range of deuterated solvents can be used.

-

Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration : To ensure a homogeneous magnetic field, filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry, high-quality NMR tube.

-

Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters (Typical) :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS) : 8 to 16 scans are usually sufficient for a moderately concentrated sample.

-

Receiver Gain (RG) : Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds to allow for full relaxation of the protons.

-

Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature : Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters (Typical) :

-

Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS) : Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Receiver Gain (RG) : Adjust automatically or manually.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Spectral Width (SW) : A range of 0 to 220 ppm is standard for most organic compounds.

-

Decoupling : Broadband proton decoupling is applied during acquisition to simplify the spectrum by removing ¹H-¹³C coupling.

NMR Data Processing

-

Fourier Transformation (FT) : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically and then manually fine-tuned.

-

Baseline Correction : A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing : The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

Integration : The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.

-

Peak Picking : The chemical shifts of the peaks are determined.

Visualization of Concepts

The following diagrams, created using the DOT language, illustrate key concepts related to the NMR spectroscopy of sec-butanol and the general workflow of an NMR experiment.

Caption: Molecular structure of sec-butanol with proton assignments.

Caption: General workflow for an NMR experiment.

Caption: Comparison of ¹H NMR spin systems.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Sec-butanol-D9

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of sec-butanol-D9. Due to the limited availability of direct experimental mass spectra for this specific isotopologue in public databases, this guide is based on the established fragmentation pathways of unlabeled sec-butanol and the known behavior of deuterated compounds in mass spectrometry.

Core Concepts in the Mass Spectrometry of Alcohols

The fragmentation of alcohols upon electron ionization (EI) is primarily governed by two key pathways: alpha-cleavage and dehydration (loss of water).[1][2][3]

-

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2] For secondary alcohols, this can occur on either side of the alpha-carbon, leading to the formation of stable oxonium ions.

-

Dehydration: This pathway involves the elimination of a water molecule (H₂O).[1] This is a common fragmentation route for many alcohols, often resulting in a detectable M-18 peak (or M-19/M-20 for deuterated analogs) in the mass spectrum.

Predicted Fragmentation Pattern of this compound

The molecular formula for this compound is C₄D₉H₁O, with a molecular weight of approximately 83.18 g/mol . The molecular ion peak ([M]⁺˙) is therefore expected at an m/z of 83. The fragmentation of this compound will follow the principles of alcohol fragmentation, with the deuterium labels providing valuable insight into the fragmentation mechanisms.

Table 1: Predicted Major Fragments of this compound in Electron Ionization Mass Spectrometry

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 83 | [CD₃CD(OH)CD₂CD₃]⁺˙ | Molecular Ion |

| 65 | [CD(OH)CD₂CD₃]⁺ | Alpha-cleavage: Loss of a CD₃˙ radical |

| 50 | [CD₃CD(OH)]⁺ | Alpha-cleavage: Loss of a CD₂CD₃˙ radical |

| 63 | [C₄D₈]⁺˙ | Dehydration: Loss of D₂O |

| 64 | [C₄D₉]⁺ | Loss of OD˙ |

Note: The relative abundances of these ions can only be definitively determined through experimental analysis.

Detailed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the oxygen atom.

-

Alpha-Cleavage: The charge localization on the oxygen atom facilitates the cleavage of the adjacent C-C bonds.

-

Loss of a Deuterated Methyl Radical (CD₃˙): Cleavage of the bond between the alpha-carbon and the terminal deuterated methyl group results in the formation of a stable oxonium ion at m/z 65. This is often a very favorable fragmentation pathway for sec-butanol.

-

Loss of a Deuterated Ethyl Radical (CD₂CD₃˙): Cleavage of the bond between the alpha-carbon and the deuterated ethyl group leads to the formation of an oxonium ion at m/z 50.

-

-

Dehydration: The loss of a water molecule from the molecular ion can occur. In the case of this compound, this would primarily involve the loss of D₂O, resulting in a fragment ion at m/z 63. The mechanism for water loss in deuterated alcohols can be complex and may involve rearrangements.

-

Other Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (OD˙): The loss of a deuterated hydroxyl radical can lead to the formation of a deuterated butyl cation at m/z 64.

-

Sequential Fragmentations: The primary fragment ions can undergo further fragmentation, leading to smaller ions.

-

Visualization of Fragmentation and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow for GC-MS analysis.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

A stock solution of this compound is prepared in a volatile, inert solvent such as methanol or dichloromethane.

-

Working solutions are prepared by diluting the stock solution to a concentration suitable for GC-MS analysis, typically in the low ppm range.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is typically set to 250°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of butanol isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

-

Oven Temperature Program: A temperature program is used to ensure good separation and peak shape. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 150°C.

-

Hold: Hold at 150°C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically maintained at 230°C.

-

Quadrupole Temperature: Typically maintained at 150°C.

-

Mass Range: A scan range of m/z 35-100 is sufficient to cover the molecular ion and expected fragments of this compound.

-

Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

This guide provides a comprehensive theoretical framework for understanding the mass spectrometry fragmentation of this compound. Experimental verification is recommended to confirm the predicted fragmentation patterns and their relative abundances.

References

In-Depth Technical Guide to Sec-butanol-D9 for Researchers and Drug Development Professionals

An essential tool for precise analytical measurements and mechanistic studies, Sec-butanol-D9 (deuterated sec-butanol) offers enhanced stability and a distinct isotopic signature for a range of scientific applications. This guide provides a comprehensive overview of its commercial availability, technical specifications, and key applications, with a focus on its use in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of this compound

This compound is an isotopically labeled form of sec-butanol where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution provides a significant mass shift and distinct NMR signals, making it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis and as a tracer in studies of reaction mechanisms and metabolic pathways. Its primary use is in research and development settings where precise quantification and tracking of molecules are critical.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1202864-22-9 |

| Molecular Formula | C₄HD₉O |

| Molecular Weight | 83.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~98 °C |

| Density | ~0.905 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D |

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers that offer isotopically labeled compounds for research purposes. The product is typically sold in small quantities, reflecting its primary use in laboratory-scale applications.

| Supplier | Purity | Available Pack Sizes |

| Sigma-Aldrich | 98 atom % D, 98% (CP) | Inquire for industrial and pre-pack quantities |

| CymitQuimica | 98 atom % D | 100mg, 250mg |

| ChemicalBook | ≥95.00% | 5mg, 1g |

| MuseChem | ≥95% | Inquire |

| Pharmaffiliates | High Purity | Inquire |

| BOC Sciences | 98 atom % D | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research, particularly in the pharmaceutical and chemical industries.

Quantitative NMR (qNMR) Spectroscopy

The most prominent application of this compound is as an internal standard in quantitative NMR (qNMR) spectroscopy. In qNMR, the signal intensity of an analyte is compared to that of a standard of known concentration to determine the analyte's purity or concentration in a sample.

Key advantages of using this compound as a qNMR internal standard:

-

Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes.

-

Simplified Spectrum: The deuterium substitution simplifies the ¹H NMR spectrum, reducing the likelihood of signal overlap with the analyte.

-

Distinct Chemical Shift: Its signals appear in a region of the NMR spectrum that often does not interfere with the signals of the compound of interest.

-

Low Volatility: Its relatively high boiling point ensures minimal evaporation during sample preparation and analysis.

Mechanistic and Metabolic Studies

This compound can be used as a tracer to elucidate reaction mechanisms and metabolic pathways. By tracking the deuterium label using techniques like mass spectrometry and NMR, researchers can determine the fate of the molecule in a chemical reaction or biological system. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies during the drug development process.

Experimental Protocol: Quantitative NMR (qNMR) using an Internal Standard

While a specific, detailed experimental protocol for this compound was not found in the surveyed literature, a generalized procedure for using a deuterated internal standard in qNMR is provided below. This protocol should be adapted based on the specific analyte, solvent, and NMR instrument used.

Materials and Equipment

-

This compound (as internal standard)

-

Analyte of interest

-

High-purity deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR spectrometer

Generalized Experimental Workflow

Caption: Generalized workflow for quantitative NMR (qNMR) using an internal standard.

Detailed Methodological Steps

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a precise volume of the chosen deuterated NMR solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of the Analyte Sample:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a precise volume of the deuterated NMR solvent.

-

-

Preparation of the qNMR Sample:

-

To the analyte solution, add a precise volume of the this compound internal standard stock solution.

-

Alternatively, weigh both the analyte and this compound into the same vial and dissolve them together in the deuterated solvent.

-

Ensure complete dissolution and homogenization.

-

Transfer an appropriate volume of the final solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Crucial Parameters for Quantification:

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

-

Pulse Angle: Use a 90° pulse angle.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Carefully integrate a well-resolved, characteristic signal of the analyte and a signal from this compound.

-

Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I = Integral area of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = Mass

-

Purity = Purity of the substance

-

-

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation or drowsiness and dizziness. Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Logical Relationship for Application Selection

Caption: Decision-making process for the application of this compound in research.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a high-precision analytical tool, particularly in qNMR, makes it a valuable component of the modern analytical laboratory.

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Sec-butanol-D9 as an Internal Standard in GC-MS

Abstract

This application note presents a robust and reliable method for the quantification of volatile organic compounds (VOCs) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Sec-butanol-D9 as an internal standard. The use of a deuterated internal standard is critical for correcting variations arising from sample preparation, injection volume, and instrument drift, thereby ensuring high accuracy and precision.[1][2] This document provides a detailed experimental protocol, method validation parameters, and illustrative workflows for researchers, scientists, and drug development professionals engaged in the analysis of volatile analytes.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] In quantitative analysis, the inclusion of an internal standard (IS) is a well-established practice to improve the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analytes of interest but chromatographically distinguishable. Deuterated analogs of analytes are considered the gold standard for use as internal standards in mass spectrometry because they co-elute with the target analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by their mass-to-charge ratio.[1]

This compound, a deuterated form of 2-butanol, serves as an excellent internal standard for the analysis of a wide range of small, polar volatile compounds, such as other alcohols, ketones, and esters, often found in food and beverage products, environmental samples, and biological matrices. Its use helps to mitigate matrix effects and compensate for analyte loss during sample workup.[1] This application note details a comprehensive protocol for the use of this compound in a typical GC-MS workflow, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

Analytes of Interest: (e.g., Methanol, Ethanol, Acetone, Isopropanol, Ethyl Acetate) - Analytical Grade

-

Internal Standard: this compound (≥98% isotopic purity)

-

Solvent: Dichloromethane (DCM), HPLC grade

-

Matrix: (e.g., Water, Fruit Juice, Plasma)

-

Reagents for Extraction (if applicable): Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄)

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in dichloromethane.

-

Analyte Stock Solution (Analyte Stock): Prepare a 1000 µg/mL stock solution containing all target analytes in dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. Spike each calibration standard with the IS Stock solution to a final concentration of 50 µg/mL of this compound. A typical calibration range might be 1, 5, 10, 25, 50, 100, and 250 µg/mL of the target analytes.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Spiking: To 1 mL of the liquid sample (e.g., fruit juice), add 50 µL of the 1000 µg/mL IS Stock solution (final concentration of 50 µg/mL).

-

Salting Out: Add 0.2 g of NaCl to the sample to enhance the extraction of polar analytes.

-

Extraction: Add 1 mL of dichloromethane to the sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the organic (bottom) layer to a clean GC vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 40°C, hold for 2 min; ramp to 150°C at 10°C/min; ramp to 240°C at 25°C/min, hold for 2 min |

| Transfer Line Temp | 250°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: Recommended GC-MS Parameters.

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Methanol | 31 | 29 | - |

| Ethanol | 45 | 31 | 29 |

| Acetone | 43 | 58 | - |

| Isopropanol | 45 | 43 | 59 |

| Ethyl Acetate | 43 | 61 | 88 |

| This compound | 68 | 50 | - |

Table 2: Example SIM ions for target analytes and this compound.

Data Presentation and Method Validation

The method was validated for linearity, accuracy, precision, and recovery according to established guidelines.

Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

| Analyte | Calibration Range (µg/mL) | R² |

| Methanol | 1 - 250 | 0.9985 |

| Ethanol | 1 - 250 | 0.9991 |

| Acetone | 1 - 250 | 0.9979 |

| Isopropanol | 1 - 250 | 0.9988 |

| Ethyl Acetate | 1 - 250 | 0.9995 |

Table 3: Linearity of the method for representative VOCs.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing spiked matrix samples at three different concentration levels (n=5).

| Analyte | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (RSD %) |

| Methanol | 10 | 9.8 | 98.0 | 4.2 |

| 50 | 51.2 | 102.4 | 3.1 | |

| 100 | 99.1 | 99.1 | 2.5 | |

| Ethanol | 10 | 10.3 | 103.0 | 3.8 |

| 50 | 49.5 | 99.0 | 2.9 | |

| 100 | 101.5 | 101.5 | 2.1 | |

| Acetone | 10 | 9.5 | 95.0 | 5.1 |

| 50 | 52.1 | 104.2 | 3.5 | |

| 100 | 98.7 | 98.7 | 2.8 |

Table 4: Accuracy and precision data.

Recovery

The extraction recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

| Analyte | Recovery (%) |

| Methanol | 88.5 |

| Ethanol | 92.1 |

| Acetone | 85.3 |

| Isopropanol | 95.2 |

| Ethyl Acetate | 98.6 |

Table 5: Extraction recovery of VOCs.

Mandatory Visualization

Caption: Experimental workflow for VOC analysis using this compound internal standard.

Caption: Logical relationship of internal standard-based quantification in GC-MS.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of volatile organic compounds by GC-MS. The detailed protocol and validation data presented in this application note demonstrate the effectiveness of this approach in compensating for analytical variability. This method is suitable for a wide range of applications in quality control, environmental monitoring, and clinical diagnostics, offering high-throughput capabilities with excellent performance.

References